molecular formula C11H13N3O B14807857 5-Cyclopropoxy-6-(dimethylamino)nicotinonitrile

5-Cyclopropoxy-6-(dimethylamino)nicotinonitrile

Cat. No.: B14807857
M. Wt: 203.24 g/mol
InChI Key: UGVDPENTGKGFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-Cyclopropoxy-6-(dimethylamino)nicotinonitrile involves several steps. One common method includes the reaction of 5-cyclopropoxy nicotinonitrile with dimethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature and maintained for a certain period to ensure complete reaction .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

5-Cyclopropoxy-6-(dimethylamino)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Scientific Research Applications

5-Cyclopropoxy-6-(dimethylamino)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-(dimethylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

5-cyclopropyloxy-6-(dimethylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C11H13N3O/c1-14(2)11-10(15-9-3-4-9)5-8(6-12)7-13-11/h5,7,9H,3-4H2,1-2H3

InChI Key

UGVDPENTGKGFQM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C#N)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.